(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Brand Name: Vulcanchem
CAS No.: 1270292-77-7
VCID: VC8408250
InChI: InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1
SMILES: C1CC2=C(C1O)C=CC=C2F
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol

(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol

CAS No.: 1270292-77-7

Cat. No.: VC8408250

Molecular Formula: C9H9FO

Molecular Weight: 152.16 g/mol

* For research use only. Not for human or veterinary use.

(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol - 1270292-77-7

Specification

CAS No. 1270292-77-7
Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
IUPAC Name (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1
Standard InChI Key ORUNCRYHQOWNDO-SECBINFHSA-N
Isomeric SMILES C1CC2=C([C@@H]1O)C=CC=C2F
SMILES C1CC2=C(C1O)C=CC=C2F
Canonical SMILES C1CC2=C(C1O)C=CC=C2F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a bicyclic indenol system with a hydroxyl group at the 1-position and a fluorine atom at the 4-position. Key structural features include:

  • Bicyclic Framework: A fused benzene and cyclopentane ring system, creating a rigid, planar structure.

  • Chiral Center: The 1-position carbon bearing the hydroxyl group serves as the stereogenic center, conferring (R)-configuration .

  • Fluorine Substituent: Positioned para to the hydroxyl group on the aromatic ring, fluorine’s electronegativity polarizes the aromatic system, influencing electronic properties.

The SMILES notation C1CC2=C([C@@H]1O)C=CC=C2F\text{C1CC2=C([C@@H]1O)C=CC=C2F} explicitly denotes the stereochemistry and substituent positions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC9H9FO\text{C}_9\text{H}_9\text{FO}
Molecular Weight152.16 g/mol
IUPAC Name(1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol
InChIKeyORUNCRYHQOWNDO-SECBINFHSA-N

Stereochemical Considerations

The (R)-configuration at the 1-position is critical for the compound’s biological and chemical behavior. Enzymatic resolution methods exploit the differential reactivity of enantiomers; for example, Burkholderia cepacia lipase selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This results in a high enantiomeric excess (ee) of the desired (R)-form, which is essential for applications requiring stereochemical purity.

Synthesis and Resolution

Enzymatic Acylation Method

The synthesis of (1R)-4-fluoro-2,3-dihydro-1H-inden-1-ol often begins with a racemic mixture, which is resolved using biocatalytic methods. Burkholderia cepacia lipase (BCL) catalyzes the acylation of the (R)-enantiomer in the presence of an acyl donor (e.g., vinyl acetate). The reaction proceeds under mild conditions (25–30°C, organic solvent), yielding the acylated (R)-enantiomer and unreacted (S)-enantiomer. Subsequent hydrolysis or separation yields both enantiomers with >98% ee.

Key Reaction Parameters:

  • Enzyme: Burkholderia cepacia lipase (immobilized).

  • Acyl Donor: Vinyl acetate.

  • Solvent: Tert-butyl methyl ether (TBME).

  • Temperature: 25–30°C.

Industrial Production Considerations

Scale-up of the enzymatic process requires optimization of substrate loading, enzyme recycling, and solvent recovery. Industrial protocols may employ continuous-flow reactors to enhance efficiency and reduce costs. Purification techniques such as column chromatography or recrystallization ensure high purity (>99%) for pharmaceutical applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H^1\text{H} and 13C^{13}\text{C} NMR spectra provide definitive evidence of the compound’s structure. Key signals include:

Table 2: 1H^1\text{H} NMR Data (δ, ppm)

Proton EnvironmentChemical Shift (δ)MultiplicityCoupling Constants (J, Hz)Source
H-1 (hydroxyl-bearing)5.20qvJ = 6.0
H-4 (fluorine-coupled)6.90m-
Aromatic H-77.30dJ = 9.0
Methylene H-2, H-31.35–2.80m-

The 13C^{13}\text{C} NMR spectrum reveals peaks at δ = 24.54 (C-2), 40.50 (C-3), and 164.5 (C-F, J=250.0J = 250.0 Hz). The fluorine atom’s deshielding effect is evident in the aromatic carbons (δ = 115.9–149.9).

Infrared (IR) and Mass Spectrometric Data

  • IR Spectrum: A broad O-H stretch (~3200 cm1^{-1}) and C-F stretch (~1100 cm1^{-1}) confirm functional groups .

  • Mass Spectrum: The molecular ion peak at m/z 152.16 corresponds to [M]+[\text{M}]^+, with fragmentation patterns consistent with loss of -OH and -F groups .

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